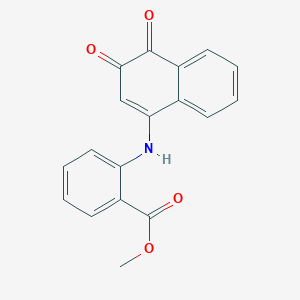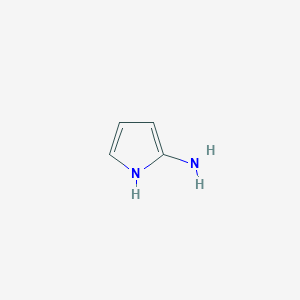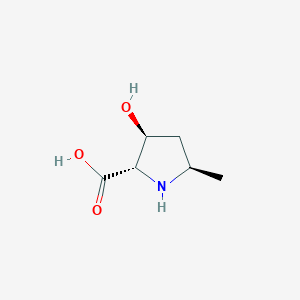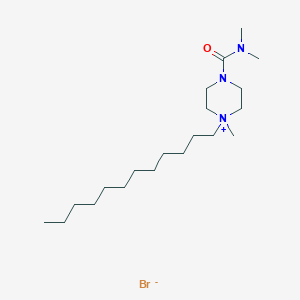
Ethyl 2,3-dimethylidenecyclobutane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2,3-dimethylidenecyclobutane-1-carboxylate, also known as ethyl 2,3-dimethylidenecyclobutane-1-carboxylate, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of Ethyl 2,3-dimethylidenecyclobutane-1-carboxylate 2,3-dimEthyl 2,3-dimethylidenecyclobutane-1-carboxylateidenecyclobutane-1-carboxylate is not well understood. However, it is believed to interact with specific enzymes and proteins in the body, leading to changes in their activity or function. This interaction may be due to the structural properties of the cyclobutene ring, which is known to be a reactive moiety.
Biochemical and Physiological Effects
The biochemical and physiological effects of Ethyl 2,3-dimethylidenecyclobutane-1-carboxylate 2,3-dimEthyl 2,3-dimethylidenecyclobutane-1-carboxylateidenecyclobutane-1-carboxylate are not well characterized. However, studies have shown that this compound has low toxicity in vitro and in vivo, suggesting that it may be safe for use in research applications. Additionally, the unique structural properties of Ethyl 2,3-dimethylidenecyclobutane-1-carboxylate 2,3-dimEthyl 2,3-dimethylidenecyclobutane-1-carboxylateidenecyclobutane-1-carboxylate make it a promising candidate for further investigation in various biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Ethyl 2,3-dimethylidenecyclobutane-1-carboxylate 2,3-dimEthyl 2,3-dimethylidenecyclobutane-1-carboxylateidenecyclobutane-1-carboxylate in lab experiments is its low toxicity, which allows for the use of higher concentrations without causing harm to cells or organisms. Additionally, the cost-effective synthesis method and high yield of this compound make it a practical choice for researchers. However, one limitation of using Ethyl 2,3-dimethylidenecyclobutane-1-carboxylate 2,3-dimEthyl 2,3-dimethylidenecyclobutane-1-carboxylateidenecyclobutane-1-carboxylate is the lack of understanding of its mechanism of action, which makes it difficult to predict its effects in biological systems.
Orientations Futures
There are several future directions for the research of Ethyl 2,3-dimethylidenecyclobutane-1-carboxylate 2,3-dimEthyl 2,3-dimethylidenecyclobutane-1-carboxylateidenecyclobutane-1-carboxylate. One potential avenue is the investigation of its use as a building block for the synthesis of other compounds with unique properties. Additionally, researchers may explore the use of this compound in the development of new materials, such as polymers or coatings. Another future direction is the investigation of the mechanism of action of Ethyl 2,3-dimethylidenecyclobutane-1-carboxylate 2,3-dimEthyl 2,3-dimethylidenecyclobutane-1-carboxylateidenecyclobutane-1-carboxylate, which may provide insights into its potential applications in various biological systems. Finally, researchers may investigate the use of this compound as a potential drug candidate for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of Ethyl 2,3-dimethylidenecyclobutane-1-carboxylate 2,3-dimEthyl 2,3-dimethylidenecyclobutane-1-carboxylateidenecyclobutane-1-carboxylate involves the reaction of Ethyl 2,3-dimethylidenecyclobutane-1-carboxylate cyanoacetate with dimEthyl 2,3-dimethylidenecyclobutane-1-carboxylate acetylenedicarboxylate in the presence of a base. This reaction results in the formation of a cyclobutene ring, which is a key structural feature of Ethyl 2,3-dimethylidenecyclobutane-1-carboxylate 2,3-dimEthyl 2,3-dimethylidenecyclobutane-1-carboxylateidenecyclobutane-1-carboxylate. The yield of this reaction is typically high, making it a cost-effective method for synthesizing this compound.
Applications De Recherche Scientifique
Ethyl 2,3-dimEthyl 2,3-dimethylidenecyclobutane-1-carboxylateidenecyclobutane-1-carboxylate has found various scientific research applications, including as a building block for the synthesis of other compounds, as a ligand in catalysis, and as a potential drug candidate. Researchers have also investigated the use of this compound in the development of new materials and as a tool for studying the properties of cyclobutene rings.
Propriétés
Numéro CAS |
112621-88-2 |
|---|---|
Nom du produit |
Ethyl 2,3-dimethylidenecyclobutane-1-carboxylate |
Formule moléculaire |
C9H12O2 |
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
ethyl 2,3-dimethylidenecyclobutane-1-carboxylate |
InChI |
InChI=1S/C9H12O2/c1-4-11-9(10)8-5-6(2)7(8)3/h8H,2-5H2,1H3 |
Clé InChI |
ICOIIDVICLSTOO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CC(=C)C1=C |
SMILES canonique |
CCOC(=O)C1CC(=C)C1=C |
Synonymes |
Cyclobutanecarboxylic acid, 2,3-bis(methylene)-, ethyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzamide, N-[2-(4-morpholinyl)-4-[(phenylsulfonyl)amino]phenyl]-](/img/structure/B40548.png)
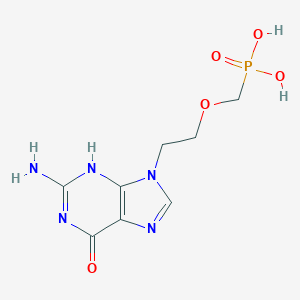

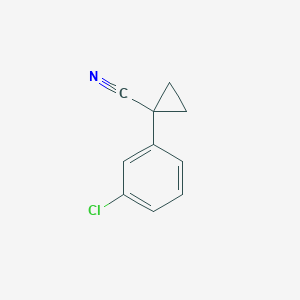
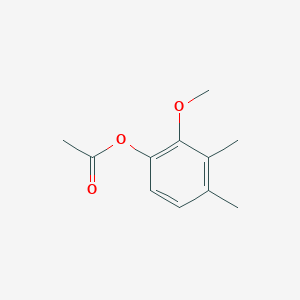
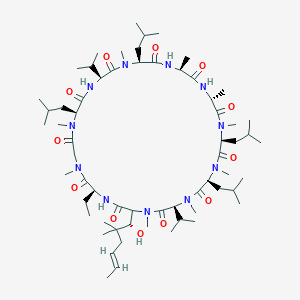
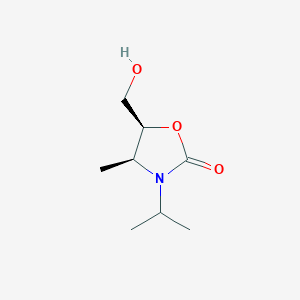
![4-(trans,trans-4-Butylcyclohexyl)phenyl 4'-propyl-[1,1'-bi(cyclohexane)]-4-carboxylate](/img/structure/B40569.png)
